molecular formula C26H20N4O4S2 B12573226 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

Cat. No.: B12573226
M. Wt: 516.6 g/mol
InChI Key: QIKMVHMNZWYHHE-UHFFFAOYSA-N
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Description

2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide is a complex organic compound that features a unique combination of furan, thiophene, triazole, and dibenzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through the reaction of furan-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid hydrazide, followed by cyclization with carbon disulfide . The resulting intermediate is then reacted with 2-methoxydibenzofuran-3-yl acetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions, leading to the formation of corresponding oxides.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom of the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the triazole ring could produce dihydrotriazole derivatives.

Scientific Research Applications

2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the triazole ring can interact with metal ions in enzyme active sites, inhibiting their function . Additionally, the furan and thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide apart from similar compounds is its combination of multiple heterocyclic rings, which imparts unique electronic and steric properties

Properties

Molecular Formula

C26H20N4O4S2

Molecular Weight

516.6 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C26H20N4O4S2/c1-32-22-12-18-17-7-2-3-8-20(17)34-21(18)13-19(22)27-24(31)15-36-26-29-28-25(23-9-5-11-35-23)30(26)14-16-6-4-10-33-16/h2-13H,14-15H2,1H3,(H,27,31)

InChI Key

QIKMVHMNZWYHHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC5=CC=CO5)C6=CC=CS6

Origin of Product

United States

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